

Application Notes and Protocols for 5-ROX-SE Amine Labeling

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Compound of Interest

Compound Name: 5-ROX-SE

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This document provides detailed application notes and protocols for the covalent labeling of amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides, using 5-Carboxy-X-rhodamine, succinimidyl ester (**5-ROX-SE**).

Introduction

5-ROX-SE is an amine-reactive fluorescent dye widely used for creating stably labeled biomolecules for various applications, including fluorescence microscopy, flow cytometry, immunofluorescence, and DNA sequencing. The succinimidyl ester (SE) moiety of 5-ROX reacts with primary amines (e.g., the ϵ -amino group of lysine residues in proteins or the 5' or 3' amino group of modified oligonucleotides) to form a stable amide bond. This protocol outlines the key reaction conditions and a general procedure for successful labeling.

Core Concepts and Reaction Scheme

The fundamental principle of **5-ROX-SE** labeling is the reaction between the succinimidyl ester and a primary amine. This reaction is highly dependent on pH, as the amine group must be in a non-protonated state to be reactive.

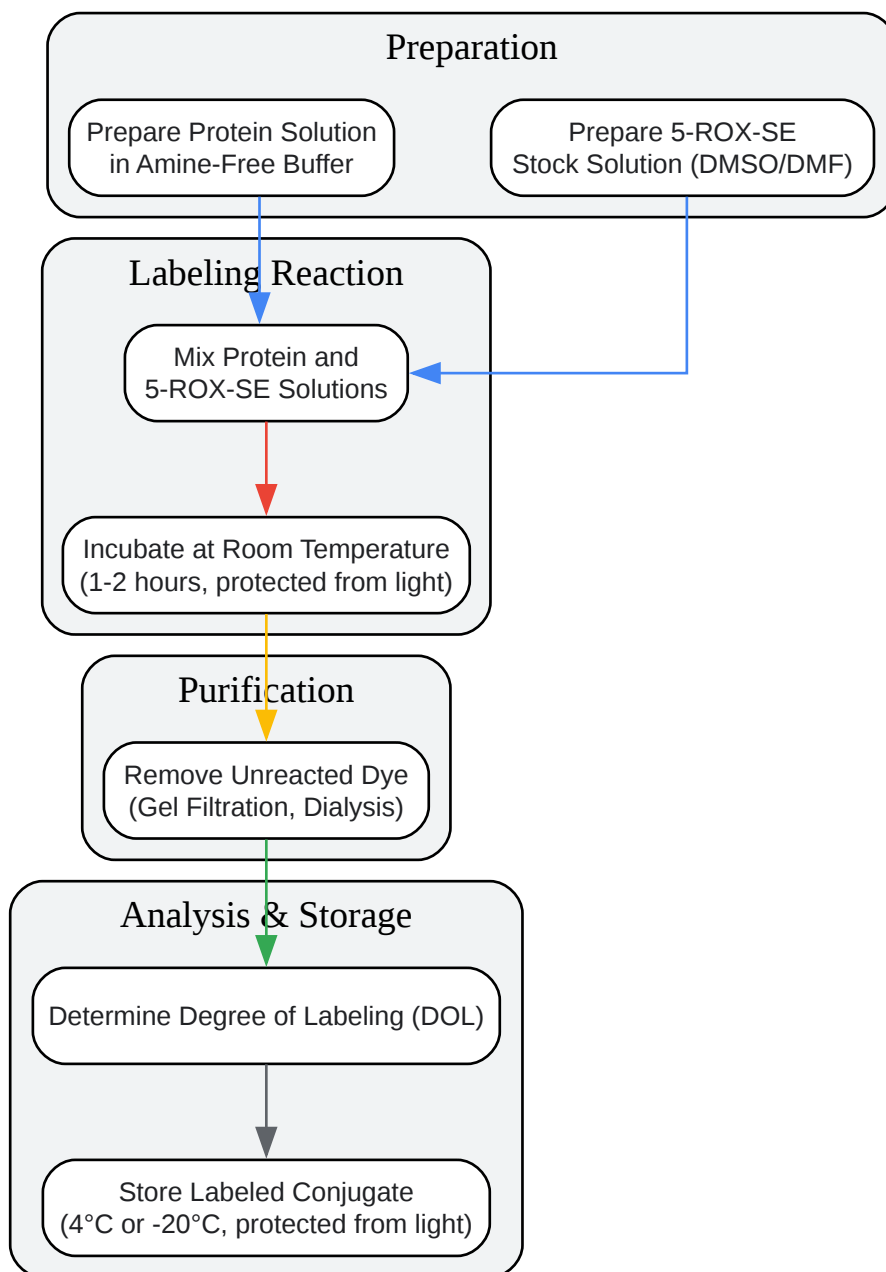
Key Reaction Parameters

Successful and efficient labeling with **5-ROX-SE** requires careful optimization of several key parameters. The optimal conditions can vary depending on the specific protein or molecule being labeled.

Parameter	Recommended Conditions	Notes
pH	8.0 - 9.0 for general protein labeling. [1] [2] For specific labeling of the N-terminus, a pH closer to neutral (7.2-7.5) can be used. [3]	The rate of hydrolysis of the NHS ester increases with pH. A compromise must be made between efficient labeling and dye degradation. [2]
Buffer Composition	Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium borate are recommended. [2] [3]	Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the target molecule for reaction with the dye. [2] [3]
5-ROX-SE Stock Solution	1-10 mg/mL in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). [1] [2]	Prepare the dye solution immediately before use as NHS esters are susceptible to hydrolysis. [4] Store stock solutions at -20°C, protected from light and moisture. [1] [2]
Protein/Molecule Concentration	A protein concentration of 2-20 mg/mL is recommended for efficient labeling. [2] [4]	Lower concentrations can significantly decrease labeling efficiency. [2] [4]
Dye-to-Protein Molar Ratio	A molar coupling ratio of 10:1 to 40:1 (dye:protein) is a good starting point for optimization. [5] For IgM antibodies, a higher ratio of 50:1 to 100:1 may be necessary. [3]	The optimal ratio depends on the number of available amines on the target molecule and the desired degree of labeling. [2]
Reaction Temperature	Room temperature (18-25°C). [1] [5]	Reactions can also be performed at 4°C overnight. [1]
Reaction Time	30 minutes to 2 hours. [1] [5]	Longer incubation times can be explored but may lead to increased hydrolysis of the dye.

Experimental Workflow

The following diagram illustrates the general workflow for **5-ROX-SE** amine labeling of a protein.



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Caption: Experimental workflow for **5-ROX-SE** amine labeling of proteins.

Detailed Protocol for Protein Labeling

This protocol is a general guideline for labeling 1 mg of a typical IgG antibody. Optimization may be required for other proteins.

Materials:

- **5-ROX-SE**
- Anhydrous DMSO or DMF
- Protein to be labeled (e.g., IgG antibody)
- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
- Purification column (e.g., Sephadex G-25) or dialysis tubing
- Storage buffer (e.g., PBS)

Procedure:

- Prepare the Protein Solution:
 - Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL.[2] Ensure that any buffers containing primary amines (like Tris or glycine) are completely removed.[2]
- Prepare the **5-ROX-SE** Stock Solution:
 - Allow the vial of **5-ROX-SE** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Dissolve the **5-ROX-SE** in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[1] [2] For example, add 100 µL of DMF to 1 mg of **5-ROX-SE** to get a 10 mg/mL solution.[2] Vortex to ensure complete dissolution. This solution should be prepared fresh.[4]
- Labeling Reaction:

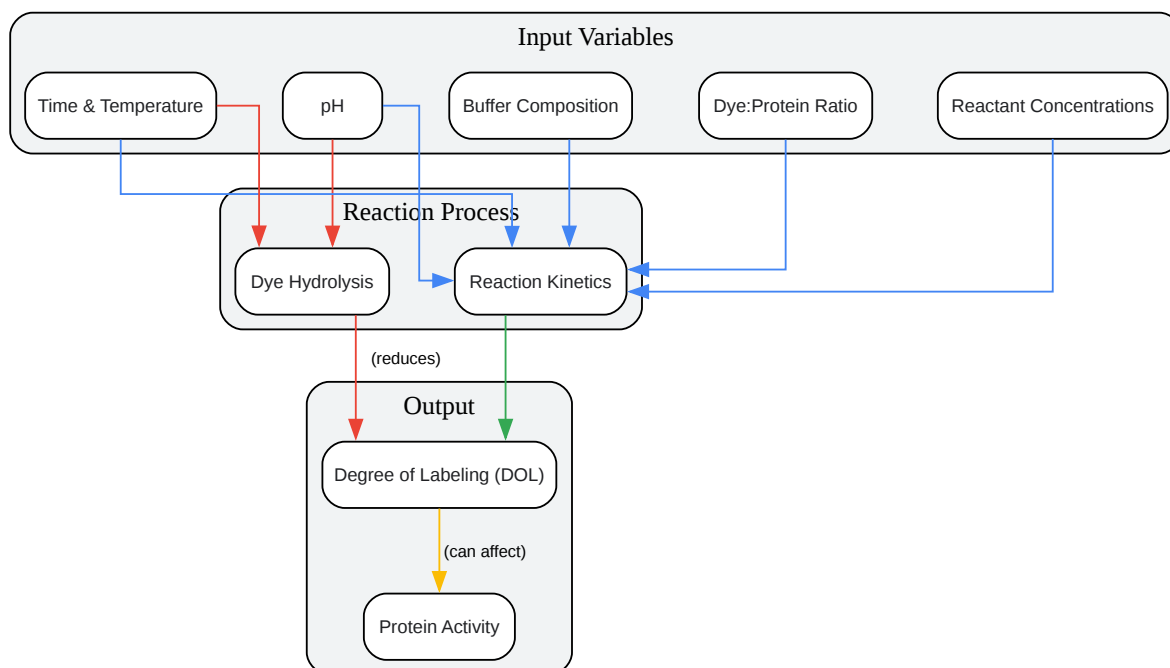
- While gently stirring or vortexing the protein solution, slowly add the calculated amount of the **5-ROX-SE** stock solution. A starting molar ratio of 10:1 (dye:protein) is recommended.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2][5]
- Purification of the Labeled Protein:
 - After the incubation period, it is crucial to remove the unreacted, hydrolyzed dye from the labeled protein.
 - This can be achieved by gel filtration chromatography (e.g., using a Sephadex G-25 column), dialysis, or spin columns.[1][2]
 - For gel filtration, apply the reaction mixture to a pre-equilibrated column and elute with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein, while the free dye will elute later.
- Determination of the Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-ROX (approximately 575 nm).
 - The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.
- Storage of the Labeled Conjugate:
 - Store the purified labeled protein at 4°C, protected from light.[3] For long-term storage, it can be aliquoted and stored at -20°C. Adding a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freezing and thawing.[3]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	Presence of primary amines in the buffer.	Dialyze the protein against an amine-free buffer before labeling.
Low protein concentration.	Concentrate the protein to at least 2 mg/mL. [2]	
Hydrolyzed 5-ROX-SE.	Prepare the dye stock solution fresh before each use.	
Incorrect pH.	Ensure the pH of the reaction buffer is between 8.0 and 9.0. [1] [2]	
Precipitation of Protein	High concentration of organic solvent (DMSO/DMF).	Keep the volume of the added dye solution to a minimum (typically less than 10% of the total reaction volume).
Protein instability.	Optimize buffer conditions or consider a different labeling chemistry.	

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in optimizing the **5-ROX-SE** amine labeling reaction.



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Caption: Factors influencing the outcome of **5-ROX-SE** amine labeling.

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